molecular formula C10H13B B1210543 1-Bromo-4-tert-butylbenzene CAS No. 3972-65-4

1-Bromo-4-tert-butylbenzene

Cat. No.: B1210543
CAS No.: 3972-65-4
M. Wt: 213.11 g/mol
InChI Key: XHCAGOVGSDHHNP-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylbenzene (CAS: 3972-65-4) is an aryl bromide with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.118 g/mol . It features a bromine atom and a bulky tert-butyl group para to each other on a benzene ring. Key physicochemical properties include:

  • Melting point: 13–16°C
  • Boiling point: 80–81°C at 2 mmHg
  • Density: 1.229 g/mL at 25°C
  • Refractive index: Not explicitly reported, but typical for aryl bromides.
  • Flash point: 97°C .

The tert-butyl group confers steric bulk and electron-donating effects, making the compound a valuable substrate in cross-coupling reactions, lithiation studies, and the synthesis of pharmaceuticals and agrochemicals . Its applications span catalysis (e.g., Pd- and Ni-catalyzed couplings) , organometallic synthesis (e.g., lithium-bromine exchange) , and as a precursor to boronic acids and functionalized triarylmethanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tert-butylbenzene can be synthesized through the bromination of tert-butylbenzene. The process involves adding bromine to tert-butylbenzene in the presence of a catalyst, such as iron powder, at room temperature. The reaction mixture is then heated to 35-40°C and stirred for several hours. After the reaction is complete, the mixture is cooled, filtered, and washed with sodium sulfite solution, sodium hydroxide solution, and water. The product is then dried and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-tert-butylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

1-Bromo-4-tert-butylbenzene is primarily utilized in synthetic transformations, particularly in the synthesis of organolithium compounds. One notable reaction involves lithium-bromine exchange with n-butyllithium or tert-butyllithium, producing (4-tert-butylphenyl)lithium. This intermediate is versatile for further synthetic applications.

Key Reactions:

  • Lithium-Bromine Exchange: 1 Bromo 4 tert butylbenzene+n butyllithium 4 tert butylphenyl lithium\text{1 Bromo 4 tert butylbenzene}+\text{n butyllithium}\rightarrow \text{ 4 tert butylphenyl lithium}
  • Synthesis of Boronic Acids:
    The compound is used to synthesize 4-tert-butyl-phenylboronic acid, which is important in Suzuki coupling reactions.

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as a precursor for synthesizing various analogs of cannabinoid compounds such as CP-47,497 and CP-55,940. These compounds are studied for their potential therapeutic effects on the endocannabinoid system.

Case Study:

  • Synthesis of Cannabinoid Analogs:
    Researchers have successfully synthesized multiple deoxy analogs of CP-47,497 using this compound as a starting material. This illustrates its utility in developing new therapeutic agents.

Material Science

The compound acts as a building block for creating advanced materials and polymers. Its ability to undergo various chemical reactions makes it suitable for synthesizing functionalized polymers that can be used in diverse applications.

Applications in Polymer Chemistry:

  • Polymer Synthesis:
    Used as an intermediate in the preparation of polymers with specific functionalities, enhancing material properties for industrial applications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In lithium-bromide exchange reactions, the bromine atom is replaced by a lithium atom, forming a highly reactive organolithium intermediate that can participate in further transformations .

Comparison with Similar Compounds

The following table compares 1-bromo-4-tert-butylbenzene with structurally related aryl bromides, focusing on substituent effects, reactivity, and synthetic utility:

Compound Molecular Formula Substituent Key Properties Reactivity/Applications References
This compound C₁₀H₁₃Br -Br, -C(CH₃)₃ (para) Mp: 13–16°C; Bp: 80–81°C (2 mmHg); Density: 1.229 g/mL High yields in Cu/Pd/Ni-catalyzed couplings (e.g., 95% in CuI/PPh₃ benzoxazole arylation ); sensitive to electron-rich conditions in methylation .
4-Tert-butylbenzyl bromide C₁₁H₁₅Br -CH₂Br, -C(CH₃)₃ (para) CAS: 18880-00-7; Mp: Not reported; Bp: Not reported Used in benzylic functionalization; higher steric hindrance at benzylic position limits certain couplings.
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br -Br, -C(CH₂CH₃)(CH₃)₂ (para) CAS: 57263-21-5; Molar mass: 227.14 g/mol Larger tert-pentyl group increases steric bulk; reactivity in cross-couplings likely reduced compared to tert-butyl analog.
4-Bromobiphenyl C₁₂H₉Br -Br, -C₆H₅ (para) Mp: 89–91°C; Bp: 310–312°C Extended conjugation enhances stability in photoredox reactions; used in synthesizing biphenyl aldehydes .
1-Bromo-3-chloro-4-(methylthio)benzene C₇H₆BrClS -Br, -Cl, -SMe (meta/para) CAS: 101084-82-6; Molar mass: 237.54 g/mol Electron-withdrawing groups (Cl, SMe) activate bromide for nucleophilic substitution; used in heterocycle synthesis.

Key Comparative Insights :

Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, which can slow reactions requiring planar transition states (e.g., some Pd-catalyzed couplings) but enhances selectivity in others (e.g., mono-arylation of toluenes ). In contrast, 4-tert-butylbenzyl bromide’s benzylic bromine is more reactive but less sterically shielded .

Electronic Effects :

  • The electron-donating tert-butyl group in this compound deactivates the aromatic ring toward electrophilic substitution but stabilizes intermediates in cross-couplings. For example, methylation of this compound initially yielded only 16% due to competing protodehalogenation, requiring additive optimization (TBABr) to reach 78% . Electron-neutral bromides (e.g., bromobenzene) avoid such issues .

Reactivity in Cross-Couplings: Cu-catalyzed arylation: this compound achieved 95% yield with benzoxazole , outperforming electron-deficient bromides (78–94% yields ). Ni-catalyzed couplings: NiXantphos ligands enabled room-temperature coupling of this compound with diphenylmethane (98% assay yield ), surpassing monodentate ligands.

Lithiation Behavior :

  • Reactions with n-BuLi or t-BuLi at 0°C in THF/hexanes proceed efficiently for this compound, but solvent polarity and substituent bulk influence exchange rates . Bulkier analogs (e.g., tert-pentyl) may exhibit slower kinetics .

Biological Activity

1-Bromo-4-tert-butylbenzene (CAS Number: 3972-65-4) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. This article delves into its biological activity, synthesis applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₃Br
Molecular Weight213.11 g/mol
Density1.229 g/cm³
Boiling Point231-232 °C
Melting Point13-16 °C
Flash Point97 °C
SolubilityInsoluble in water

These properties indicate its stability under various conditions, making it suitable for laboratory applications.

Biological Activity

This compound exhibits several biological activities that are significant for pharmaceutical applications:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. This inhibition can affect drug metabolism and efficacy, making it relevant for drug interaction studies .
  • Cellular Mechanisms : The compound has been investigated for its role in apoptosis, autophagy, and cell cycle regulation. Studies indicate its potential involvement in signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell survival and proliferation .
  • Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, possibly through modulation of neuronal signaling pathways .

Synthesis Applications

This compound serves as a versatile reagent in organic synthesis:

  • Lithium-Bromide Exchange Reactions : It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures (0 °C), facilitating the synthesis of various aryl derivatives .
  • Synthesis of Boronic Acids : It is used in the synthesis of 4-tert-butyl-phenylboronic acid and its deoxy analogs, which are valuable intermediates in the development of pharmaceuticals .

Case Study 1: Inhibition of CYP Enzymes

A study explored the inhibitory effects of various aryl bromides on cytochrome P450 enzymes. Results indicated that this compound significantly inhibited CYP1A2 and CYP2D6 activities. This finding suggests potential implications for drug metabolism and interactions in clinical settings .

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective agents highlighted the role of this compound in modulating neuronal signaling pathways. The compound was found to enhance cell viability under oxidative stress conditions, indicating its potential therapeutic use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-4-tert-butylbenzene, and how are reaction conditions optimized?

  • Methodological Answer : A primary route involves bromination of 4-tert-butylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃). Alternatively, tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) can mediate lithium-bromine exchange reactions. Solvent choice significantly impacts reaction efficiency: polar aprotic solvents (e.g., THF) at 0°C enhance selectivity for aryl lithium intermediates . For optimized yields (~69.5%), stoichiometric ratios (e.g., trimethyl borate to substrate at 1:1 mol), controlled temperatures (223 K), and reaction times (140 min) are critical in boronic acid syntheses .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and tert-butyl group integration. Mass spectrometry (MS) confirms molecular weight (227.14 g/mol for C₁₁H₁₅Br). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity, especially when byproducts (e.g., di-brominated derivatives) are possible. Cross-referencing with spectral databases (e.g., PubChem) ensures structural validation .

Advanced Research Questions

Q. How do solvent systems influence the regioselectivity and efficiency of lithium-bromine exchange reactions involving this compound?

Q. What catalytic systems enhance cross-coupling reactions of this compound in aryl-alkyl bond formation?

  • Methodological Answer : Nickel catalysts (e.g., Ni/NIXANTPHOS) enable efficient Suzuki-Miyaura couplings. For example, coupling with NaN(SiMe₃)₂ in toluene at reflux achieves 84% yield for biaryl products. Key parameters include ligand choice (bulky phosphines suppress β-hydride elimination) and stoichiometric control of Grignard reagents . Palladium-based systems (e.g., Pd(PPh₃)₄) are less effective due to steric hindrance from the tert-butyl group.

Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?

  • Methodological Answer : Discrepancies often arise from subtle variations in reaction setup. For example:

  • Catalyst Purity : Trace moisture in Lewis acids (AlCl₃) reduces bromination efficiency. Pre-drying solvents and catalysts is critical.
  • Oxygen Sensitivity : Aryl lithium intermediates degrade in air; inert atmosphere (N₂/Ar) is mandatory .
  • Substrate Ratios : Excess bromine (>1.2 eq) leads to di-bromination, lowering mono-substituted product yields. Titration of Br₂ and real-time monitoring (e.g., TLC) mitigates this .

Q. What strategies improve the stability of this compound derivatives in medicinal chemistry applications?

  • Methodological Answer : Incorporating electron-withdrawing groups (e.g., boronic acids) via cross-coupling stabilizes the aromatic ring against nucleophilic attack. Steric shielding from the tert-butyl group also reduces undesired interactions in enzyme-binding studies. For bioactive molecule synthesis, protecting groups (e.g., silyl ethers) on intermediates prevent decomposition during multi-step reactions .

Q. Contradiction Analysis

  • Evidence Conflict : reports solvent-dependent yields for lithium-bromine exchange, while highlights high yields in toluene with nickel catalysis.
    • Resolution : The steric bulk of the tert-butyl group necessitates tailored solvent-catalyst pairs. Toluene’s nonpolarity suits nickel systems but is suboptimal for polar lithium intermediates.

Properties

IUPAC Name

1-bromo-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCAGOVGSDHHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192805
Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3972-65-4
Record name 1-Bromo-4-tert-butylbenzene
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Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Record name 1-Bromo-4-(1,1-dimethylethyl)benzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Bromo-4-tert-butylbenzene
1-Bromo-4-tert-butylbenzene
1-Bromo-4-tert-butylbenzene
1-Bromo-4-tert-butylbenzene
1-Bromo-4-tert-butylbenzene
1-Bromo-4-tert-butylbenzene

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